6-Fluoro-1H-indazole-4-carbonitrile
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Overview
Description
6-Fluoro-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The fluorine atom at the 6th position and the nitrile group at the 4th position make this compound unique and potentially useful in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1H-indazole-4-carbonitrile typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the intermediate benzylidenehydrazine, which then undergoes cyclization to yield the indazole core . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) under an oxygen atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. These methods often employ continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1H-indazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
6-Fluoro-1H-indazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), affecting various cellular pathways .
Comparison with Similar Compounds
1H-Indazole: Lacks the fluorine and nitrile groups, making it less reactive in certain chemical reactions.
2H-Indazole: Different tautomeric form with distinct chemical properties.
6-Bromo-1H-indazole-4-carbonitrile: Similar structure but with a bromine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness: 6-Fluoro-1H-indazole-4-carbonitrile’s unique combination of a fluorine atom and a nitrile group provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Biological Activity
6-Fluoro-1H-indazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indazole derivative has been studied for its potential applications in treating various diseases, particularly cancer and microbial infections. This article provides an overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant research findings.
- Molecular Formula : C9H6FN2
- Molecular Weight : Approximately 164.15 g/mol
- Structure : Features a fluorine atom attached to the indazole ring and a carbonitrile functional group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases involved in cell cycle regulation and DNA damage response. Notably, it has been shown to inhibit CHK1 and CHK2 kinases, which play critical roles in the cellular response to DNA damage.
Target Interactions
- CHK1 and CHK2 Kinases : Inhibition leads to altered cell cycle progression and apoptosis in cancer cells.
- SGK Kinase : Modulates cellular responses to stress and growth factors.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines. For instance:
- K562 Cell Line : Exhibited an IC50 value indicating significant cytotoxicity, with apoptosis induction confirmed through Annexin V-FITC assays.
- Cell Cycle Analysis : Treatment resulted in increased G0/G1 phase populations, indicating a blockade in cell cycle progression.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
K562 | 10 - 14 | Induces apoptosis, affects cell cycle |
SNU16 | 77.4 ± 6.2 | Cell cycle regulation |
Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism appears to involve the inhibition of protein synthesis and disruption of nucleic acid production.
Bacterial Strain | MIC (µM) | Activity Type |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |
Enterococcus faecalis | 62.5 - 125 | Antienterococcal |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable gastrointestinal absorption and blood-brain barrier permeability, which may enhance its therapeutic potential in treating central nervous system disorders.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of indazole derivatives, revealing that the presence of fluorine enhances both lipophilicity and target interaction.
Notable Research Findings:
- Antitumor Studies : A study reported that compounds similar to this compound showed improved antitumor activity with lower cytotoxicity against normal cells compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
- Biofilm Inhibition : The compound has also been evaluated for its ability to disrupt biofilm formation in bacterial strains, indicating potential utility in treating chronic infections .
Properties
Molecular Formula |
C8H4FN3 |
---|---|
Molecular Weight |
161.14 g/mol |
IUPAC Name |
6-fluoro-1H-indazole-4-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,(H,11,12) |
InChI Key |
UTPVMKOSLAIQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C#N)C=NN2)F |
Origin of Product |
United States |
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